molecular formula C13H13N3O3 B2435200 6-hydroxy-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide CAS No. 2034360-36-4

6-hydroxy-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide

Cat. No.: B2435200
CAS No.: 2034360-36-4
M. Wt: 259.265
InChI Key: FADJNJVMHHDSTL-UHFFFAOYSA-N
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Description

6-hydroxy-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide is a heterocyclic aromatic compound. It features a pyrimidine ring substituted with a hydroxy group at the 6-position, a carboxamide group at the 4-position, and an N-(2-methoxy-5-methylphenyl) substituent. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Hydroxy Group: The hydroxy group at the 6-position can be introduced via selective hydroxylation using reagents such as hydrogen peroxide or other oxidizing agents.

    Substitution with the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate amine and carboxylic acid derivative.

    N-(2-methoxy-5-methylphenyl) Substitution: The final step involves the substitution of the pyrimidine ring with the N-(2-methoxy-5-methylphenyl) group, which can be achieved through nucleophilic aromatic substitution or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride or borane.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, borane, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative at the 6-position.

    Reduction: Formation of an amine derivative from the carboxamide group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-hydroxy-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-hydroxy-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    6-hydroxy-N-(2-methoxyphenyl)pyrimidine-4-carboxamide: Lacks the methyl group at the 5-position of the phenyl ring.

    6-hydroxy-N-(2-methylphenyl)pyrimidine-4-carboxamide: Lacks the methoxy group at the 2-position of the phenyl ring.

    6-hydroxy-N-phenylpyrimidine-4-carboxamide: Lacks both the methoxy and methyl groups on the phenyl ring.

Uniqueness

6-hydroxy-N-(2-methoxy-5-methylphenyl)pyrimidine-4-carboxamide is unique due to the presence of both the methoxy and methyl groups on the phenyl ring, which may enhance its biological activity and selectivity compared to similar compounds. The specific substitution pattern can influence the compound’s physicochemical properties, such as solubility, stability, and binding affinity to molecular targets.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-6-oxo-1H-pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-8-3-4-11(19-2)9(5-8)16-13(18)10-6-12(17)15-7-14-10/h3-7H,1-2H3,(H,16,18)(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADJNJVMHHDSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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